molecular formula C21H6Br9N3S3 B14495436 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine CAS No. 64181-66-4

2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine

Cat. No.: B14495436
CAS No.: 64181-66-4
M. Wt: 1115.6 g/mol
InChI Key: JJQMGSZLGMYJRI-UHFFFAOYSA-N
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Description

2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine is a complex organic compound known for its flame retardant properties. It is widely used in various industries, including the production of paints, plastics, and coatings . The compound’s structure consists of a triazine ring substituted with three tribromophenyl groups, making it highly effective in preventing the spread of fire.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine is unique due to its high bromine content and the presence of sulfanyl groups, which enhance its flame retardant properties. Its structure allows for efficient interaction with combustion intermediates, making it more effective than some other flame retardants .

Properties

CAS No.

64181-66-4

Molecular Formula

C21H6Br9N3S3

Molecular Weight

1115.6 g/mol

IUPAC Name

2,4,6-tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine

InChI

InChI=1S/C21H6Br9N3S3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H

InChI Key

JJQMGSZLGMYJRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)SC2=NC(=NC(=N2)SC3=C(C=C(C=C3Br)Br)Br)SC4=C(C=C(C=C4Br)Br)Br)Br)Br

Origin of Product

United States

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